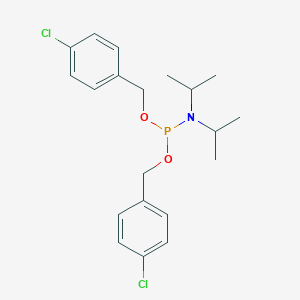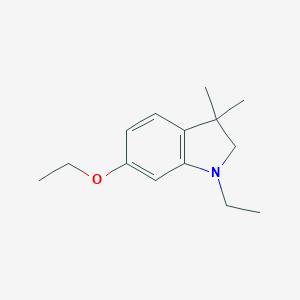
6-Ethoxy-1-ethyl-3,3-dimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1-ethyl-3,3-dimethylindoline (EEDMI) is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indoline derivatives. EEDMI is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
Scientific Research Applications
6-Ethoxy-1-ethyl-3,3-dimethylindoline has been studied extensively for its potential applications in various fields. One of the most significant applications of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is in the field of organic electronics. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been studied for its potential use in the development of organic field-effect transistors (OFETs).
Mechanism Of Action
The mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is not fully understood, but it is believed to act as a hole-transporting material in organic electronic devices. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has a high electron affinity, which allows it to efficiently transport holes through the device. The exact mechanism of how 6-Ethoxy-1-ethyl-3,3-dimethylindoline transports holes is still under investigation.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. However, studies have shown that 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively non-toxic and does not exhibit any significant cytotoxicity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been shown to be stable under ambient conditions, making it an ideal material for use in organic electronic devices.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its ease of synthesis and high purity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline can be synthesized in a laboratory setting using relatively simple equipment and techniques. 6-Ethoxy-1-ethyl-3,3-dimethylindoline is also relatively stable under ambient conditions, making it easy to handle and store. However, one of the limitations of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. One potential direction is the development of new synthesis methods for 6-Ethoxy-1-ethyl-3,3-dimethylindoline that are more efficient and environmentally friendly. Another potential direction is the investigation of the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in organic electronic devices. Additionally, studies can be conducted to explore the potential use of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in other fields, such as catalysis and material science.
Conclusion
In conclusion, 6-Ethoxy-1-ethyl-3,3-dimethylindoline is a promising chemical compound that has potential applications in various fields, particularly in organic electronics. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple, and the compound is relatively stable under ambient conditions. While there is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline, studies have shown that it is relatively non-toxic. Further research is needed to fully understand the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline involves the reaction between 4-methyl-2-nitroaniline and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol, and the resulting product is then reduced with sodium borohydride to yield 6-Ethoxy-1-ethyl-3,3-dimethylindoline. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
141315-04-0 |
|---|---|
Product Name |
6-Ethoxy-1-ethyl-3,3-dimethylindoline |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
RKTKOFGIJCUHJM-UHFFFAOYSA-N |
SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
Canonical SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
synonyms |
1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



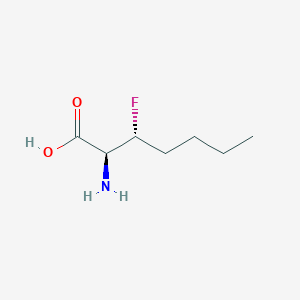
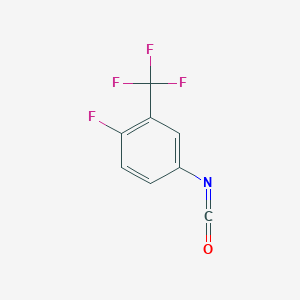
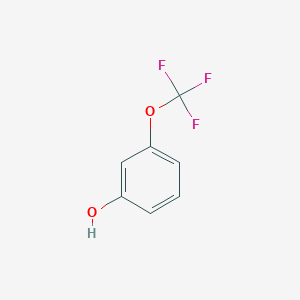
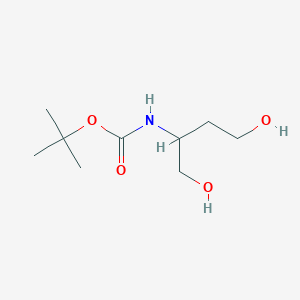
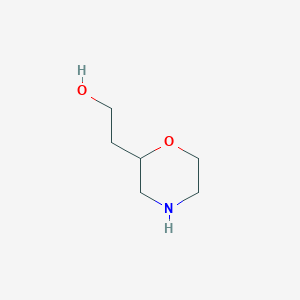
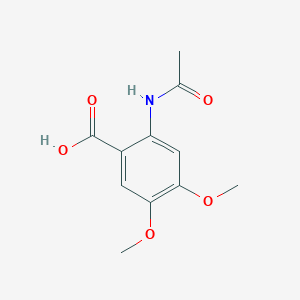
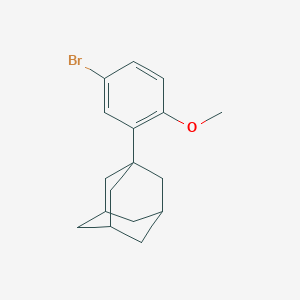
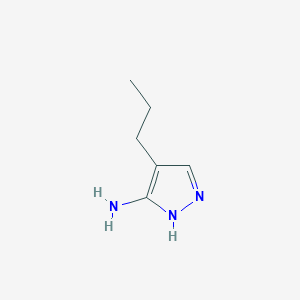
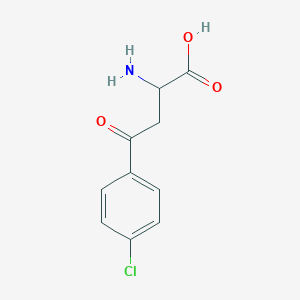
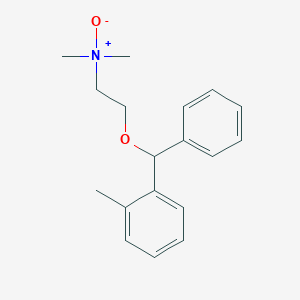
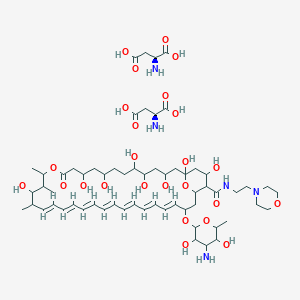
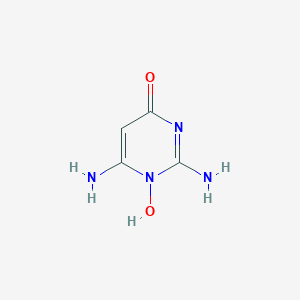
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
